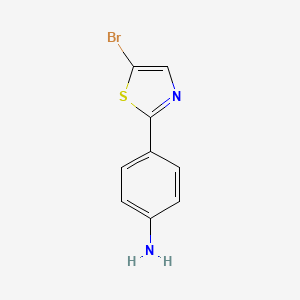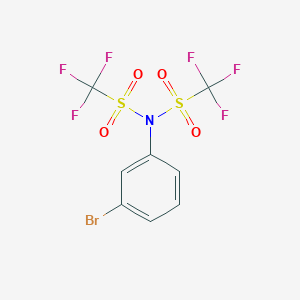
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is a chemical compound that belongs to the class of sulfonimides. This compound is characterized by the presence of a bromophenyl group attached to a bis-trifluoromethane sulfonimide moiety. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-bromoaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 3-bromoaniline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add trifluoromethanesulfonyl chloride to the reaction mixture while maintaining the temperature at -40°C.
- Stir the reaction mixture at -20°C to 0°C for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient stirring mechanisms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: The trifluoromethane sulfonimide moiety can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and as a precursor for other sulfonimide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its strong electron-withdrawing properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective reagent in various chemical reactions. The trifluoromethane sulfonimide moiety acts as an electron sink, stabilizing negative charges and facilitating nucleophilic substitutions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl bis-trifluoromethane sulfonimide
- N-Methyl bis-trifluoromethane sulfonimide
- N-Ethyl bis-trifluoromethane sulfonimide
Uniqueness
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the bromophenyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over other similar compounds.
Properties
Molecular Formula |
C8H4BrF6NO4S2 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4BrF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI Key |
FXKFESBUHCGTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)

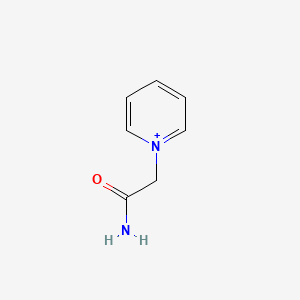
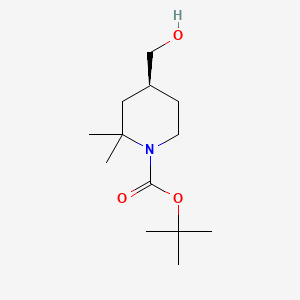
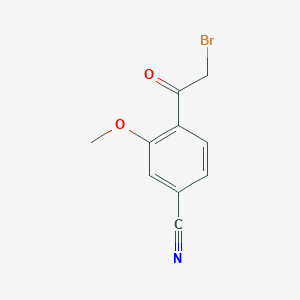
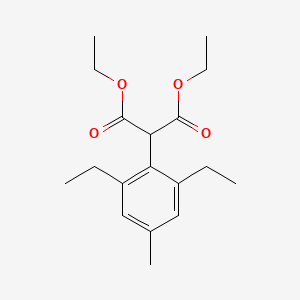
![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)

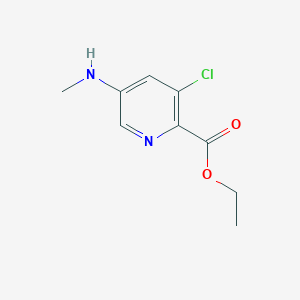
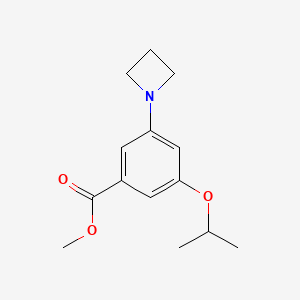
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)

![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
